4-Bromo-3-ethoxypyridine

Description

BenchChem offers high-quality 4-Bromo-3-ethoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-ethoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

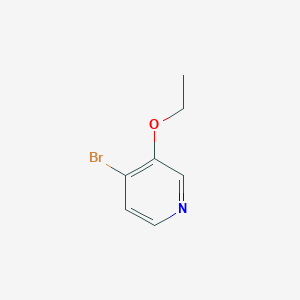

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZIZYMZDAFOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634095 | |

| Record name | 4-Bromo-3-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-21-4 | |

| Record name | 4-Bromo-3-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-ethoxypyridine (CAS: 17117-21-4): A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-ethoxypyridine

4-Bromo-3-ethoxypyridine is a halogenated and ether-functionalized pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the orthogonal reactivity of its substituted pyridine core. The bromine atom at the 4-position serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The ethoxy group at the 3-position, meanwhile, modulates the electronic properties of the pyridine ring and can participate in key hydrogen bonding interactions in biological targets. This unique combination of features makes 4-Bromo-3-ethoxypyridine a sought-after intermediate in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 4-Bromo-3-ethoxypyridine, with a focus on providing practical, field-proven insights for researchers in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 4-Bromo-3-ethoxypyridine is fundamental for its effective use in synthesis and for the characterization of its downstream products.

| Property | Value | Reference |

| CAS Number | 17117-21-4 | [1][2][3] |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [2] |

| Appearance | Predicted: Liquid or low-melting solid | |

| Boiling Point | 245.9 ± 20.0 °C (Predicted) | [2] |

| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 102.5 °C | [3] |

| Refractive Index | 1.534 | [2] |

| LogP | 2.24 | [3] |

Spectroscopic Data

Note: Experimental spectra for 4-Bromo-3-ethoxypyridine are not widely available in public databases. The following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. These predictions are intended to guide the experimental chemist in structure verification.

¹H NMR (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons, and a quartet and a triplet in the aliphatic region for the ethoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.35 | d | 1H | H-2 |

| ~8.20 | s | 1H | H-6 |

| ~7.25 | d | 1H | H-5 |

| ~4.15 | q | 2H | -OCH₂CH₃ |

| ~1.45 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Predicted, 125 MHz, CDCl₃): The carbon NMR spectrum will display five signals for the pyridine ring carbons and two for the ethoxy group.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-3 |

| ~150 | C-2 |

| ~148 | C-6 |

| ~125 | C-5 |

| ~110 | C-4 |

| ~65 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by absorptions corresponding to C-H, C=C, C=N, and C-O stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1600-1550 | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | Aryl C-O stretch |

| 1100-1000 | Aliphatic C-O stretch |

| ~800 | C-Br stretch |

Mass Spectrometry (MS) (Predicted): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Assignment |

| 201/203 | [M]⁺ |

| 172/174 | [M - C₂H₅]⁺ |

Synthesis of 4-Bromo-3-ethoxypyridine

A practical and efficient synthesis of 4-Bromo-3-ethoxypyridine can be achieved through a two-step sequence starting from the readily available 3-hydroxypyridine. This approach involves a regioselective bromination followed by O-ethylation.

Step 1: Synthesis of 4-Bromo-3-hydroxypyridine

The initial step is the bromination of 3-hydroxypyridine. While direct bromination can lead to a mixture of products, a more controlled approach involves the protection of the hydroxyl group, followed by directed ortho-metalation and subsequent bromination. A more straightforward, albeit potentially lower-yielding, method is the direct bromination in a suitable solvent system. A documented procedure for a related transformation suggests that the synthesis of 4-bromo-3-pyridinol can be achieved from a protected precursor, highlighting the importance of regiocontrol in these systems.[4]

A plausible synthetic route starts with the protection of the hydroxyl group of 3-hydroxypyridine, followed by bromination at the 4-position and subsequent deprotection.

Step 2: O-Ethylation of 4-Bromo-3-hydroxypyridine

The final step is the etherification of the hydroxyl group of 4-Bromo-3-hydroxypyridine. This is a standard Williamson ether synthesis.

Experimental Protocol: O-Ethylation of 4-Bromo-3-hydroxypyridine

-

Objective: To synthesize 4-Bromo-3-ethoxypyridine via O-ethylation of 4-bromo-3-hydroxypyridine.

-

Materials:

-

4-Bromo-3-hydroxypyridine

-

Iodoethane (or Diethyl sulfate)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone

-

-

Procedure:

-

To a stirred solution of 4-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Add iodoethane (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Bromo-3-ethoxypyridine.

-

-

Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate is a mild and effective base for deprotonating the hydroxyl group. Heating the reaction increases the rate of the Williamson ether synthesis.

Sources

4-Bromo-3-ethoxypyridine chemical properties

An In-Depth Technical Guide to 4-Bromo-3-ethoxypyridine: Properties, Synthesis, and Reactivity

Introduction

4-Bromo-3-ethoxypyridine is a substituted heterocyclic compound of significant interest in synthetic organic chemistry. As a bifunctional molecule, it incorporates a reactive bromine atom, an ideal handle for cross-coupling reactions, and an ethoxy group that modulates the electronic properties of the pyridine ring. This unique combination makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science, where precise molecular architectures are paramount. Bromo-pyridine derivatives are foundational in constructing novel pharmaceutical candidates, allowing for the systematic modification of lead compounds to enhance efficacy and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-3-ethoxypyridine, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental physical and spectroscopic properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification strategies, and structural confirmation.

Physical Properties

The macroscopic properties of 4-Bromo-3-ethoxypyridine are summarized below. These predicted and measured values provide a baseline for handling and manipulation in a laboratory setting.

| Property | Value | Source |

| CAS Number | 17117-21-4 | [1][2] |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1] |

| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Boiling Point | 245.9 ± 20.0 °C at 760 mmHg (Predicted) | [1][2] |

| Flash Point | 102.5 °C (Predicted) | [1][2] |

| Refractive Index | 1.534 (Predicted) | [1][2] |

| LogP | 2.24 | [2] |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet) and distinct signals for the three aromatic protons on the pyridine ring. Chemical shifts will be influenced by the anisotropic effects of the ring and the electronic nature of the bromo and ethoxy substituents. |

| ¹³C NMR | Resonances for the five unique carbons of the pyridine ring and the two carbons of the ethoxy group. The carbon atom attached to the bromine (C4) would exhibit a characteristic chemical shift. |

| Mass Spectrometry | A molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its natural isotopic abundance (⁷⁹Br and ⁸¹Br). The exact mass would be approximately 200.97900 u.[2] |

| Infrared (IR) | Characteristic C-O stretching frequencies for the ether linkage, C=N and C=C stretching vibrations from the pyridine ring, and C-Br stretching vibrations. |

Synthesis Strategies

The synthesis of 4-Bromo-3-ethoxypyridine typically involves the modification of a pre-functionalized pyridine ring. A logical and common approach is the ethoxylation of the corresponding hydroxyl precursor, 4-bromo-3-hydroxypyridine. This transformation is a classic example of Williamson ether synthesis.

Synthetic Pathway Overview

The preparation can be envisioned as a two-step process starting from a suitable precursor, which is then ethoxylated. The synthesis of the key intermediate, 4-bromo-3-hydroxypyridine, has been documented.[4]

Sources

4-Bromo-3-ethoxypyridine molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-3-ethoxypyridine

Introduction

4-Bromo-3-ethoxypyridine is a halogenated and ether-substituted heterocyclic compound. As a derivative of pyridine, a fundamental aromatic amine, it serves as a crucial building block in modern organic synthesis. The strategic placement of the bromo and ethoxy groups on the pyridine ring imparts a unique combination of reactivity and structural properties, making it a valuable intermediate in the development of novel pharmaceutical agents and advanced materials. The bromine atom, an excellent leaving group, facilitates a wide array of transition-metal-catalyzed cross-coupling reactions, while the ethoxy group modulates the electronic properties and steric profile of the molecule.

This guide provides a comprehensive technical overview of the molecular structure of 4-Bromo-3-ethoxypyridine, intended for researchers, medicinal chemists, and drug development professionals. It delves into the physicochemical properties, detailed spectroscopic characterization, a plausible synthetic pathway, and critical safety considerations, offering a holistic understanding grounded in established analytical principles.

Molecular Structure and Physicochemical Properties

The foundational attributes of 4-Bromo-3-ethoxypyridine are its chemical composition and physical characteristics. The molecule consists of a central pyridine ring substituted at the 4-position with a bromine atom and at the 3-position with an ethoxy group (-OCH₂CH₃).

Structural Representation

The two-dimensional chemical structure of 4-Bromo-3-ethoxypyridine is depicted below.

Caption: Workflow for the spectroscopic confirmation of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. [1]

-

Expertise & Experience: For a substituted pyridine like 4-Bromo-3-ethoxypyridine, ¹H NMR provides information on the number of distinct protons, their electronic environments (chemical shift), and their connectivity to neighboring protons (coupling constants). ¹³C NMR complements this by revealing the number and types of carbon atoms. The combination allows for a complete assignment of the molecule's core structure.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 | |

| ~8.1 | s | 1H | H-2 | |

| ~7.3 | d | 1H | H-5 | |

| ~4.2 | q | 2H | -OCH₂- | |

| ~1.5 | t | 3H | -CH₃ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~150 | C-2 | |||

| ~148 | C-6 | |||

| ~145 | C-3 | |||

| ~128 | C-5 | |||

| ~115 | C-4 | |||

| ~65 | -OCH₂- | |||

| ~15 | -CH₃ |

Note: These are predicted chemical shifts based on established principles and data for similar structures. Actual values may vary.

Experimental Protocol for NMR Spectroscopy [1]1. Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation. 2. Instrumentation: 400 MHz or higher NMR spectrometer. 3. Procedure:

- Sample Preparation: Dissolve 10-15 mg of 4-Bromo-3-ethoxypyridine in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

- Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

- Data Acquisition (¹H): Use a standard single-pulse experiment with parameters such as a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.

- Data Acquisition (¹³C): Use a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate chemical shifts using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation, clues about the molecule's substructures.

-

Expertise & Experience: A key validation for a bromo-containing compound is the observation of two molecular ion peaks of nearly equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%). The primary peak (M+) will correspond to the molecule with ⁷⁹Br, and a second peak (M+2) at two mass units higher will correspond to the ⁸¹Br isotopologue. The presence of this doublet is a definitive indicator of a single bromine atom in the structure. [2] Expected Mass Spectrum Data

-

Molecular Ion (M+) : m/z ≈ 201 (for C₇H₈⁷⁹BrNO)

-

Isotope Peak (M+2) : m/z ≈ 203 (for C₇H₈⁸¹BrNO)

-

Major Fragments : Loss of an ethyl group (-29) or ethoxy group (-45) are plausible fragmentation pathways.

Experimental Protocol for Mass Spectrometry

-

Objective: To determine the molecular weight and confirm the presence of bromine.

-

Instrumentation: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak (M+H)⁺ and its corresponding (M+2+H)⁺ isotope peak to confirm the molecular formula and the presence of bromine.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. [3]

-

Expertise & Experience: While the pyridine core gives a complex fingerprint region, key absorptions can be identified. The C-O stretching of the ethoxy group, the aromatic C=C and C=N stretches of the pyridine ring, and the C-H stretches of the ethyl group are expected to be prominent.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3100-3000 | C-H | Aromatic |

| 2980-2850 | C-H | Aliphatic (CH₃, CH₂) |

| 1600-1450 | C=C, C=N | Aromatic Ring Stretch |

| 1250-1200 | C-O | Aryl-alkyl ether stretch |

| ~1050 | C-O | Aryl-alkyl ether stretch |

| Below 800 | C-Br | Bromo-aromatic |

Experimental Protocol for IR Spectroscopy

-

Objective: To identify characteristic functional groups.

-

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Sample Preparation: If using an ATR-FTIR, place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

-

Synthesis and Reactivity

4-Bromo-3-ethoxypyridine is typically prepared through multi-step synthesis starting from more common pyridine derivatives.

-

Expertise & Experience: A logical synthetic approach involves the etherification of a hydroxyl group followed by or preceded by a bromination step. The choice of reagents and reaction conditions is critical to ensure regioselectivity and high yield. For instance, Williamson ether synthesis is a standard method for forming the ether linkage.

Exemplary Synthetic Workflow

A plausible two-step synthesis starting from 4-bromopyridin-3-ol is outlined below.

Caption: Plausible synthetic route to 4-Bromo-3-ethoxypyridine.

Chemical Reactivity

The utility of 4-Bromo-3-ethoxypyridine in drug discovery stems from its defined points of reactivity.

-

Cross-Coupling Reactions: The C4-Br bond is the primary site for reactivity, readily participating in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, alkyl, or amino groups at this position, enabling the rapid construction of diverse molecular libraries. * Ring Nitrogen: The pyridine nitrogen remains basic and can be protonated or alkylated. It also acts as a ligand for metal catalysts, which can influence reactivity at other positions on the ring.

Applications in Drug Discovery

Halogenated heterocycles are ubiquitous in medicinal chemistry. The introduction of a bromine atom can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and modulate pharmacokinetic properties. [4]Bromo-pyridine derivatives are key intermediates in the synthesis of drugs for various therapeutic areas, including antivirals and central nervous system agents. [5]For example, related bromo-aromatic structures are found in CCR5 antagonists developed for the treatment of HIV infection. [5]

Safety and Handling

Proper handling of 4-Bromo-3-ethoxypyridine is essential to ensure laboratory safety. Based on data for similar bromo-pyridines, the compound should be treated as harmful. [6][7][8][9] Hazard and Precautionary Information

| Category | Statement | Reference |

| Hazard Statements | H302: Harmful if swallowed. | [7] |

| H311 + H331: Toxic in contact with skin or if inhaled. | [7] | |

| H315: Causes skin irritation. | [6][8] | |

| H319: Causes serious eye irritation. | [6][9] | |

| H335: May cause respiratory irritation. | [6][9] | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [6][9] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6][7] | |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [6][7] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [7]* Avoid contact with skin, eyes, and clothing. [9]* Keep the container tightly closed and store in a dry, cool place. [8]

Conclusion

4-Bromo-3-ethoxypyridine is a well-defined molecular entity whose structure is readily confirmed through a standard suite of spectroscopic techniques. The interplay between NMR, MS, and IR provides a self-validating system for structural elucidation, ensuring the identity and purity of the material for subsequent research. Its defined physicochemical properties and predictable reactivity at the C-Br bond make it a highly valuable and versatile building block for the synthesis of complex molecules in the fields of drug discovery and materials science. Adherence to strict safety protocols is mandatory when handling this compound.

References

-

Chemsrc. (2024). 4-Bromo-3-ethoxypyridine | CAS#:17117-21-4. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Bromo-4-methoxypyridine | Properties, Uses, Safety, Supplier China. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methoxypyridine. Retrieved from [Link]

-

Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-42. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

University of Colorado Boulder, Organic Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-BROMO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. jms.ump.edu.pl [jms.ump.edu.pl]

- 5. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

4-Bromo-3-ethoxypyridine synthesis from 3-ethoxypyridine

An In-depth Technical Guide for the Synthesis of 4-Bromo-3-ethoxypyridine from 3-Ethoxypyridine

Executive Summary

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 4-bromo-3-ethoxypyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, and critical safety considerations. By leveraging established principles of electrophilic aromatic substitution and drawing upon analogous, validated methodologies, this document outlines a robust pathway for the selective bromination of 3-ethoxypyridine, ensuring both high yield and purity.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in modern pharmacology and functional material design. Its derivatives are integral to a vast array of applications, from active pharmaceutical ingredients to agrochemicals. The targeted functionalization of the pyridine ring, however, presents unique synthetic challenges due to the ring's inherent electron-deficient nature, which deactivates it towards classical electrophilic aromatic substitution.[1]

4-Bromo-3-ethoxypyridine (CAS No: 17117-21-4) is a particularly useful intermediate.[2][3] The ethoxy group provides a point for further modification or can influence the molecule's electronic and solubility properties, while the bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This guide details a reliable method for the regioselective synthesis of this key intermediate, starting from the readily available 3-ethoxypyridine.

Mechanistic Rationale: Achieving Regioselective Bromination

The synthesis of 4-bromo-3-ethoxypyridine from 3-ethoxypyridine is an electrophilic aromatic substitution reaction. The outcome is governed by the interplay of the activating, ortho-, para-directing ethoxy group (-OEt) and the deactivating, meta-directing influence of the ring nitrogen.

-

Activating & Directing Effects : The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated into the pyridine ring through resonance, increasing the electron density, particularly at the ortho (C2, C4) and para (C6) positions. This resonance effect activates these positions towards electrophilic attack.

-

Nitrogen Influence : The electronegative nitrogen atom withdraws electron density from the ring via an inductive effect, deactivating the ring overall, especially at the alpha (C2, C6) and gamma (C4) positions.

-

Regiochemical Outcome : In this specific case, the strong activating and directing effect of the ethoxy group at C3 dominates. It strongly directs the incoming electrophile (Br+) to its ortho positions (C2 and C4). While the C2 position is sterically hindered by the adjacent ethoxy group and electronically deactivated by the nearby nitrogen, the C4 position is more accessible and sufficiently activated. Therefore, bromination is highly favored at the C4 position.

For this synthesis, N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂). NBS is a safer, solid reagent that provides a low concentration of electrophilic bromine in situ, minimizing over-bromination and side reactions.[4]

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the electrophilic substitution mechanism.

Caption: Workflow of the electrophilic bromination of 3-ethoxypyridine.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 4-bromo-3-ethoxypyridine on a laboratory scale. All operations involving hazardous chemicals must be performed in a certified fume hood with appropriate personal protective equipment.

Materials and Equipment

| Reagent/Material | Grade | Supplier Recommendation |

| 3-Ethoxypyridine | ≥98% | Commercial Grade |

| N-Bromosuccinimide (NBS) | ≥99%, ReagentPlus® | Commercial Grade |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Grade |

| Sodium Thiosulfate | ACS Reagent | Commercial Grade |

| Saturated Sodium Bicarbonate | ACS Reagent | Prepared in-house |

| Brine (Saturated NaCl) | ACS Reagent | Prepared in-house |

| Anhydrous Sodium Sulfate | ACS Reagent | Commercial Grade |

| Silica Gel | 60 Å, 230-400 mesh | Commercial Grade |

| Equipment | Specification | |

| Round-bottom flask | 100 mL, dry | |

| Magnetic stirrer & stir bar | - | |

| Dropping funnel | 50 mL | |

| Separatory funnel | 250 mL | |

| Rotary evaporator | - | |

| Glassware for chromatography | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethoxypyridine (5.0 g, 40.6 mmol, 1.0 equiv.).

-

Dissolution : Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until the 3-ethoxypyridine is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

-

Addition of NBS : In a separate beaker, weigh N-Bromosuccinimide (NBS) (7.23 g, 40.6 mmol, 1.0 equiv.). Add the NBS portion-wise to the stirred reaction mixture at 0 °C over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the reaction exotherm and prevent side reactions.

-

Reaction Monitoring : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 7:3 v/v) mobile phase. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

Quenching : Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding 20 mL of a 10% aqueous sodium thiosulfate solution to neutralize any unreacted bromine or NBS. Stir for 10 minutes.

-

Aqueous Work-up : Transfer the mixture to a 250 mL separatory funnel. Add 30 mL of saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Extraction : Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).[4]

-

Washing and Drying : Combine all organic layers and wash with brine (30 mL). Dry the combined organic phase over anhydrous sodium sulfate.[5]

-

Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

The crude product should be purified by flash column chromatography on silica gel.[5]

-

Eluent System : A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

-

Fraction Collection : Collect fractions based on TLC analysis.

-

Final Product : Combine the pure fractions and remove the solvent under reduced pressure to afford 4-bromo-3-ethoxypyridine as a pure compound. Determine the final yield.

Product Characterization

The identity and purity of the synthesized 4-bromo-3-ethoxypyridine should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the ethoxy group. The aromatic region should simplify compared to the starting material, showing three distinct proton signals consistent with the 1,3,4-trisubstituted pattern.

-

¹³C NMR Spectroscopy : The carbon NMR will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5]

Safety and Handling

Adherence to strict safety protocols is mandatory for this procedure.

-

3-Ethoxypyridine : Handle in a well-ventilated area or fume hood.[6] It may be harmful if swallowed or inhaled.[7] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6]

-

N-Bromosuccinimide (NBS) : NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle exclusively in a fume hood.

-

Dichloromethane (DCM) : DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM must be conducted within a fume hood to avoid inhalation of vapors.

-

Bromine (General Hazard) : Although not used directly, bromine is a potential byproduct. Bromine is highly toxic, corrosive, and dangerous for the environment.[8][9] Ensure a quenching agent (sodium thiosulfate solution) is readily available throughout the procedure.[8]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2][7]

Conclusion

This guide presents a reliable and well-rationalized methodology for the synthesis of 4-bromo-3-ethoxypyridine. By employing the mild brominating agent NBS and following a standard purification protocol, researchers can access this valuable building block with high purity and in good yield. The emphasis on mechanistic understanding and rigorous safety precautions ensures that the synthesis can be performed efficiently and safely, facilitating further research and development in the fields of medicinal chemistry and materials science.

References

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

Organic Syntheses. Procedure for a multi-step synthesis involving purification. [Link]

-

ResearchGate. The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine. [Link]

-

Chemsrc. 4-Bromo-3-ethoxypyridine (CAS#:17117-21-4). [Link]

-

Pipzine Chemicals. Exploring 3-Bromo-2-Methoxypyridine: A Key Intermediate in Organic Synthesis. [Link]

-

ResearchGate. Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]

-

RSC Education. Handling liquid bromine and preparing bromine water. [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. [Link]

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

Semantic Scholar. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Pipzine Chemicals. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. [Link]

Sources

- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. 4-Bromo-3-ethoxypyridine | CAS#:17117-21-4 | Chemsrc [chemsrc.com]

- 4. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. 4-BROMO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. fishersci.com [fishersci.com]

- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 9. carlroth.com [carlroth.com]

Spectroscopic Characterization of 4-Bromo-3-ethoxypyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-Bromo-3-ethoxypyridine (CAS No. 17117-21-4). As a significant building block in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document presents a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles of spectroscopic interpretation. The methodologies for data acquisition are also outlined to ensure reproducibility and adherence to rigorous scientific standards.

Introduction

4-Bromo-3-ethoxypyridine is a substituted pyridine derivative with potential applications in the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of the bromo and ethoxy substituents on the pyridine ring imparts unique electronic and steric properties, making it a versatile intermediate. Accurate structural elucidation is the cornerstone of any research endeavor, and spectroscopic techniques provide the necessary tools for this purpose. This guide offers an in-depth examination of the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectroscopic profile of 4-Bromo-3-ethoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for delineating the carbon-hydrogen framework of a molecule. The analysis of chemical shifts, coupling constants, and signal multiplicities provides unambiguous insights into the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 4-Bromo-3-ethoxypyridine is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethoxy group. The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is crucial as it dissolves the analyte without introducing interfering proton signals.[1] Solvent effects can influence chemical shifts; therefore, consistency in the choice of solvent is essential for comparing spectral data.[2][3][4][5]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.25 | d | ~5.5 | 1H | H-6 |

| ~8.15 | s | - | 1H | H-2 |

| ~7.20 | d | ~5.5 | 1H | H-5 |

| ~4.15 | q | ~7.0 | 2H | -OCH₂CH₃ |

| ~1.45 | t | ~7.0 | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Protons: The pyridine ring protons are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at the 6-position (H-6) is anticipated to be a doublet due to coupling with the proton at the 5-position (H-5). The H-2 proton is predicted to be a singlet as it has no adjacent protons. The H-5 proton will also appear as a doublet, coupling with H-6.

-

Ethoxy Group Protons: The methylene protons (-OCH₂-) of the ethoxy group are expected to resonate as a quartet due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupling with the two adjacent methylene protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2 |

| ~148.5 | C-6 |

| ~145.0 | C-3 |

| ~125.0 | C-5 |

| ~110.0 | C-4 |

| ~65.0 | -OCH₂CH₃ |

| ~15.0 | -OCH₂CH₃ |

Interpretation:

-

Aromatic Carbons: The carbon atoms of the pyridine ring are expected to appear in the range of δ 110-150 ppm. The carbon atom attached to the electronegative bromine (C-4) is predicted to be significantly shielded compared to the other ring carbons. The carbon bearing the ethoxy group (C-3) will be deshielded.

-

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will be observed further downfield compared to the methyl carbon (-CH₃) due to its direct attachment to the oxygen atom.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of 4-Bromo-3-ethoxypyridine.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of 4-Bromo-3-ethoxypyridine and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Perform phase and baseline corrections. Calibrate the chemical shifts relative to the TMS signal (δ 0.00 ppm).

Diagram of NMR Workflow:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch (ethoxy group) |

| ~1600-1450 | Strong | C=C and C=N ring stretching |

| ~1250-1200 | Strong | Aryl C-O stretch (Ar-O-CH₂) |

| ~1100-1000 | Strong | C-O stretch (ethoxy group) |

| ~800-700 | Strong | C-H out-of-plane bending |

| ~600-500 | Medium | C-Br stretch |

Interpretation:

The IR spectrum of 4-Bromo-3-ethoxypyridine will be characterized by several key absorption bands. The presence of the pyridine ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the strong C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region.[6][7][8] The ethoxy group will give rise to strong aliphatic C-H stretching bands below 3000 cm⁻¹ and a characteristic C-O stretching band. The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy

Objective: To obtain a high-quality IR spectrum to identify the functional groups in 4-Bromo-3-ethoxypyridine.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Diagram of Key IR Absorptions:

Sources

- 1. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Brom-2,3,5,6-tetrafluorpyridin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Ethylpyridine(536-78-7) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - 4-bromo-2-(heptafluoropropyl)pyridine (C8H3BrF7N) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Purity and Characterization of 4-Bromo-3-ethoxypyridine

Abstract

4-Bromo-3-ethoxypyridine is a heterocyclic compound of significant interest as a versatile intermediate in the synthesis of pharmaceutical agents and advanced materials. The stringent purity requirements for these applications necessitate robust, validated methods for its purification and characterization. This technical guide provides an in-depth framework for researchers, chemists, and drug development professionals to assess and ensure the quality of 4-Bromo-3-ethoxypyridine. We will explore the landscape of potential synthetic impurities, detail systematic purification protocols, and present a multi-technique analytical approach for comprehensive characterization. The methodologies described herein are designed as a self-validating system, where chromatographic and spectroscopic techniques provide orthogonal data to authoritatively confirm identity, structure, and purity.

Introduction to 4-Bromo-3-ethoxypyridine

Chemical Identity and Physicochemical Properties

4-Bromo-3-ethoxypyridine (CAS No: 17117-21-4) is a substituted pyridine derivative. Its structure, featuring a bromine atom and an ethoxy group on the pyridine ring, makes it a valuable building block for introducing this specific scaffold into more complex molecules through cross-coupling reactions and other transformations.[1][2] A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 17117-21-4 | [1][3] |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1] |

| Exact Mass | 200.97900 u | [2][3] |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Boiling Point | ~245.9 °C (Predicted) | [1][2] |

| Density | ~1.45 g/cm³ (Predicted) | [1][2] |

| Flash Point | ~102.5 °C | [3] |

| LogP | ~2.24 | [3] |

Table 1: Physicochemical properties of 4-Bromo-3-ethoxypyridine.

Significance in Research and Development

Substituted pyridines are core motifs in a vast number of marketed drugs and agrochemicals. The specific arrangement of substituents in 4-Bromo-3-ethoxypyridine allows for regioselective functionalization. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds at the 4-position.[5] The ethoxy group modulates the electronic properties and lipophilicity of the molecule, which can be crucial for tuning the biological activity and pharmacokinetic profile of a target compound.

Synthesis Landscape and Impurity Profiling

A robust characterization strategy begins with understanding the potential impurities that may arise during synthesis. While various synthetic routes are possible, a common approach to analogous compounds involves the etherification of a corresponding hydroxypyridine precursor, which itself may be prepared via a multi-step synthesis.[6]

Plausible Synthetic Origin and Anticipated Impurities

The synthesis of 4-Bromo-3-ethoxypyridine likely involves the Williamson ether synthesis from 4-bromo-3-hydroxypyridine and an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base. The precursor, 4-bromo-3-hydroxypyridine, can be synthesized from precursors like 3-hydroxypyridine or via more complex routes.[6] This synthetic pathway informs the profile of potential process-related impurities.

| Impurity Type | Potential Structure(s) | Plausible Origin |

| Unreacted Starting Material | 4-Bromo-3-hydroxypyridine | Incomplete etherification reaction. |

| Regioisomers | Isomeric brominated ethoxypyridines | Formation during the initial bromination of the pyridine ring under non-selective conditions.[7] |

| Over-brominated Species | Dibromo-3-ethoxypyridine | Excess brominating agent used in a preceding step.[7] |

| Dehalogenated Byproduct | 3-Ethoxypyridine | Reductive dehalogenation during synthesis or purification. |

| Residual Solvents | e.g., DMF, Acetonitrile, Ethanol | Incomplete removal after reaction workup or chromatography.[8] |

Table 2: Common potential impurities in the synthesis of 4-Bromo-3-ethoxypyridine.

The presence of these impurities can compromise the yield and purity of subsequent reactions and, in a pharmaceutical context, introduce potentially toxic components that are difficult to remove later in the synthetic sequence.[9]

Purification Methodologies: A Validated Approach

The goal of purification is to remove the impurities listed in Table 2 to an acceptable level (typically >98% purity for use as an intermediate). A multi-step approach combining extractive workup with chromatography is generally most effective.

Rationale for a Multi-Step Purification Strategy

An initial aqueous workup is essential to remove inorganic salts and water-soluble starting materials or reagents.[10] However, organic impurities with similar polarity to the desired product, such as regioisomers, require the high-resolution separation power of column chromatography.

Protocol 1: General Aqueous Work-up and Extraction

This protocol is designed to remove inorganic salts and highly polar impurities following the synthesis.

Materials:

-

Crude reaction mixture

-

Ethyl acetate or Dichloromethane

-

Deionized water

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel, beakers, rotary evaporator

Procedure:

-

Cool the reaction mixture to ambient temperature.

-

Quench the reaction carefully by adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with deionized water and then with brine. The brine wash aids in the removal of residual water.[10]

-

Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Silica Gel Flash Column Chromatography

This technique is indispensable for separating closely related organic impurities from the final product.

Materials:

-

Crude 4-Bromo-3-ethoxypyridine from Protocol 1

-

Silica gel (230-400 mesh)

-

Eluent: Hexane/Ethyl Acetate gradient system (e.g., starting from 95:5 to 80:20)

-

Chromatography column, collection tubes, TLC plates

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate) and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column. This "dry loading" method often results in better separation.

-

Elution: Begin elution with the low-polarity mobile phase. Monitor the separation of components by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[11]

-

Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane/Ethyl Acetate) to elute the product and any more polar impurities. The optimal gradient is determined empirically via TLC analysis.

-

Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

-

Solvent Removal: Concentrate the combined pure fractions using a rotary evaporator to afford the purified 4-Bromo-3-ethoxypyridine.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow from a crude reaction output to a purified intermediate.

Caption: Workflow for the purification of 4-Bromo-3-ethoxypyridine.

Analytical Characterization for Structure and Purity Verification

A single analytical technique is insufficient to confirm both the identity and purity of a compound. A combination of orthogonal methods (methods based on different principles) provides the highest degree of confidence.

Chromatographic Purity Assessment

Chromatography separates components of a mixture, allowing for the quantification of the main component relative to any impurities.

4.1.1 Thin-Layer Chromatography (TLC) TLC is a rapid, qualitative technique used to monitor reaction progress and guide column chromatography.[12] A single spot on a TLC plate after development with multiple solvent systems is a strong, albeit preliminary, indicator of high purity.

4.1.2 High-Performance Liquid Chromatography (HPLC) HPLC is a quantitative technique used to determine the purity of the final product. By integrating the area of the product peak and all impurity peaks, a precise purity value (e.g., area percent) can be calculated.

| Parameter | Typical Condition | Rationale |

| Column | C18 Reverse-Phase, 5 µm, 4.6 x 150 mm | Provides good separation for a wide range of organic molecules. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | A gradient elution is effective at separating impurities with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm | The pyridine ring is UV-active, allowing for sensitive detection. |

| Injection Volume | 5-10 µL | Standard volume to avoid column overloading. |

Table 3: Example HPLC conditions for purity analysis.

Spectroscopic Confirmation of Identity

Spectroscopy provides information about the molecular structure, confirming that the purified compound is indeed 4-Bromo-3-ethoxypyridine.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Bromo-3-ethoxypyridine, ¹H and ¹³C NMR spectra provide definitive proof of structure.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, along with a quartet and a triplet in the aliphatic region for the ethoxy group. The coupling patterns and chemical shifts are unique to this specific substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| Pyridine H-2 | 8.0 - 8.2 | 140 - 142 | s (singlet) or d (doublet) |

| Pyridine H-5 | 7.2 - 7.4 | 125 - 128 | d (doublet) |

| Pyridine H-6 | 8.1 - 8.3 | 148 - 150 | d (doublet) |

| O-CH₂ -CH₃ | 4.0 - 4.2 | 64 - 66 | q (quartet) |

| O-CH₂-CH₃ | 1.4 - 1.6 | 14 - 16 | t (triplet) |

| Pyridine C-3 (C-O) | - | 145 - 148 | - |

| Pyridine C-4 (C-Br) | - | 110 - 113 | - |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-3-ethoxypyridine (in CDCl₃). Note: Actual shifts may vary.

Further confirmation can be obtained from 2D NMR experiments like COSY (to confirm H-H couplings, e.g., within the ethoxy group and between H-5 and H-6) and HSQC/HMBC (to correlate protons with their attached carbons).[13]

4.2.2 Mass Spectrometry (MS) Mass spectrometry provides the molecular weight of the compound. For 4-Bromo-3-ethoxypyridine, the key diagnostic feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[14] Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, at m/z 201 and 203, respectively. This pattern is a definitive signature for the presence of a single bromine atom in the molecule.[5][14]

Integrated Characterization Workflow

The interplay between different analytical techniques forms a self-validating system for quality assessment.

Caption: Integrated workflow for the characterization of 4-Bromo-3-ethoxypyridine.

Safety, Handling, and Storage

As a brominated organic intermediate, 4-Bromo-3-ethoxypyridine requires careful handling. While a specific Safety Data Sheet (SDS) is the ultimate authority, general precautions for this class of compounds should be observed.

-

Hazard Identification: Compounds of this type are often classified as irritants to the skin, eyes, and respiratory system. They may be harmful if swallowed, inhaled, or absorbed through the skin.[15][16][17]

-

Recommended Handling Procedures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid generating aerosols or dust.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

The purity and structural integrity of 4-Bromo-3-ethoxypyridine are paramount to its successful use in research and development. This guide has outlined a systematic and logical approach to its purification and characterization. By understanding potential impurities from the synthetic route, employing a robust purification strategy involving extraction and column chromatography, and using a suite of orthogonal analytical techniques—including HPLC, NMR, and MS—a researcher can confidently establish a high-purity standard for this valuable chemical intermediate. This rigorous, self-validating workflow ensures the quality and reliability of the material, which is the foundation of reproducible and successful science.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Chemsrc. (2024). 4-Bromo-3-ethoxypyridine | CAS#:17117-21-4. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Retrieved from [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Bromopyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF 3,5-DIBROMO-2-PYRONE. Retrieved from [Link]

- Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

-

MDPI. (n.d.). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]

-

CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF 1-BROMO-1,3-DECADIYNE. Retrieved from [Link]

-

MDPI. (n.d.). (E)-4-(2-(7-Bromo-[1][6][15]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

- Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.

-

Royal Society of Chemistry. (n.d.). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-2-ethoxypyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. 4-Bromo-3-ethoxypyridine | CAS#:17117-21-4 | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-BROMO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [cora.ucc.ie]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. physics.emu.edu.tr [physics.emu.edu.tr]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-3-ethoxypyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-ethoxypyridine, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. In the absence of extensive, publicly available empirical solubility data for this specific compound, this document establishes a robust theoretical solubility profile based on first principles of physical organic chemistry and an analysis of its constituent functional groups. Critically, this guide offers a detailed, field-proven experimental protocol for the systematic determination of both qualitative and semi-quantitative solubility in a range of common organic solvents. This protocol is designed to be a self-validating system, enabling researchers to generate reliable and reproducible data. Safety considerations, data interpretation, and potential confounding factors such as polymorphism are also discussed in depth. This guide is intended to be an essential resource for scientists and professionals, empowering them to make informed decisions in experimental design, reaction optimization, purification, and formulation development involving 4-Bromo-3-ethoxypyridine.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a candidate molecule from discovery to a viable pharmaceutical agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper of success. The ability to dissolve a compound in a suitable solvent system is a prerequisite for nearly every stage of the drug development pipeline, from initial synthesis and purification to formulation and ultimately, bioavailability.[1] Poor solubility can lead to significant hurdles, including difficulties in conducting homogeneous reactions, challenges in purification by crystallization, and the formulation of bioavailable drug products.

4-Bromo-3-ethoxypyridine is a heterocyclic compound that presents a unique combination of functional groups: a pyridine ring, a bromo substituent, and an ethoxy group. Each of these moieties contributes to the overall physicochemical character of the molecule, influencing its polarity, hydrogen bonding capacity, and ultimately, its solubility in various media. A thorough understanding of its solubility profile is therefore not merely academic but a critical necessity for any researcher intending to work with this compound. This guide will first deconstruct the molecular features of 4-Bromo-3-ethoxypyridine to predict its solubility behavior and then provide a rigorous, step-by-step methodology for its empirical determination.

Theoretical Solubility Profile of 4-Bromo-3-ethoxypyridine

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] This principle is rooted in the intermolecular forces at play between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The structure of 4-Bromo-3-ethoxypyridine (C7H8BrNO, Molecular Weight: 202.05 g/mol ) offers several clues to its solubility.[3][4]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature. It possesses a lone pair of electrons, making it a hydrogen bond acceptor. This suggests a degree of solubility in protic solvents that can act as hydrogen bond donors. The aromatic nature of the ring also allows for π-π stacking interactions with other aromatic solvents.

-

The Bromo Substituent: The bromine atom is electronegative, contributing to the molecule's overall polarity. Halogenated hydrocarbons often exhibit good solubility in moderately polar to nonpolar solvents.[5]

-

The Ethoxy Group: The ether linkage in the ethoxy group contains a polar C-O bond and the oxygen atom can act as a hydrogen bond acceptor. However, the ethyl group is nonpolar and contributes to the lipophilicity of the molecule.

-

LogP Value: The predicted octanol-water partition coefficient (LogP) for 4-Bromo-3-ethoxypyridine is approximately 2.24.[3][4] This positive value indicates a preference for a nonpolar environment (octanol) over a polar one (water), suggesting that the molecule is moderately lipophilic and will likely exhibit better solubility in organic solvents than in water.

Based on this analysis, a predicted qualitative solubility profile can be constructed:

| Solvent Class | Representative Solvents | Predicted Solubility of 4-Bromo-3-ethoxypyridine | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High Solubility | These solvents have large dipole moments and can effectively solvate the polar regions of the molecule. DMSO and DMF are excellent solvents for a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol | Good to Moderate Solubility | These solvents can engage in hydrogen bonding with the pyridine nitrogen and the ethoxy oxygen. The nonpolar hydrocarbon backbone of the solute will limit infinite solubility. |

| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Good Solubility | These solvents offer a balance of polarity that can interact favorably with the various functional groups of the molecule without being strongly repelled by the nonpolar regions. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low Solubility | Solubility in these solvents would be driven by van der Waals forces and potential π-π stacking with the pyridine ring. The polar functional groups may limit high solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The significant polarity of the pyridine, bromo, and ethoxy groups will likely make the molecule poorly soluble in these highly nonpolar solvents. |

| Aqueous | Water | Insoluble to Very Slightly Soluble | The LogP value and the presence of a significant nonpolar hydrocarbon component suggest poor aqueous solubility. |

The Impact of Solid-State Properties: A Note on Polymorphism

It is crucial for the researcher to recognize that the solubility of a solid is not solely dependent on its chemical structure but also on its crystalline form, a phenomenon known as polymorphism.[4] Different polymorphs of the same compound can exhibit significantly different lattice energies, which in turn affects their solubility and dissolution rates.[4] A more stable crystalline form will generally have a lower solubility. When determining the solubility of a compound like 4-Bromo-3-ethoxypyridine, it is essential to be aware that the results may be specific to the particular crystalline form being tested. If the compound is sourced from different suppliers or synthesized under different conditions, it is possible that different polymorphs may be present, leading to variations in measured solubility.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a systematic and reliable method for determining the qualitative and semi-quantitative solubility of 4-Bromo-3-ethoxypyridine in a range of organic solvents. This procedure is designed to be robust and to minimize common sources of error.

Materials and Equipment

-

4-Bromo-3-ethoxypyridine (ensure high purity)

-

Selected organic solvents (analytical grade or higher)

-

Small glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes or micropipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvents used)

-

HPLC or UV-Vis spectrophotometer for quantitative analysis (optional)

Recommended Solvents for Testing

A diverse set of solvents should be chosen to probe the full range of intermolecular interactions. The following list provides a good starting point, categorized by polarity:

-

Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Moderately Polar: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF)

-

Nonpolar: Toluene, Hexane

Experimental Workflow Diagram

Caption: A logical framework for ensuring laboratory safety when handling 4-Bromo-3-ethoxypyridine and organic solvents.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-Bromo-3-ethoxypyridine in organic solvents. By integrating a theoretical analysis based on molecular structure with a detailed, practical experimental protocol, researchers are equipped with the necessary tools to confidently assess this critical physicochemical property. The emphasis on a systematic approach, from solvent selection to equilibration and analysis, ensures the generation of reliable and reproducible data. Furthermore, the detailed safety and handling procedures, derived from data on analogous compounds, provide a necessary foundation for safe laboratory practice. The insights and methodologies presented herein will empower drug development professionals to overcome solubility-related challenges, thereby accelerating the progression of promising compounds like 4-Bromo-3-ethoxypyridine through the research and development pipeline.

References

-

Chemsrc. (2024). 4-Bromo-3-ethoxypyridine | CAS#:17117-21-4. Chemsrc.com. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. Retrieved from [Link]

-

CSUB Department of Chemistry. (n.d.). Lab 14: Qualitative Organic Analysis. California State University, Bakersfield. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

-

Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia. Retrieved from [Link]

-

Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Retrieved from [Link]

-

Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Johnson, S. R., & Zheng, W. (2007). Recent progress in the computational prediction of aqueous solubility and absorption. Pharmaceutical research, 24(11), 1957–1967. Retrieved from [Link]

-

Scribd. (n.d.). MSDS for 2-Bromopyridine, 99%. Scribd. Retrieved from [Link]

-

Johnson, S. R., & Zheng, W. (2007). Recent progress in the computational prediction of aqueous solubility and absorption. Pharmaceutical Research, 24(11), 1957-1967. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Hu, Y., et al. (2021). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. ACS Omega, 6(48), 32585-32595. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Cheméo. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. Semantic Scholar. Retrieved from [Link]

-

Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical & Engineering Data, 66(10), 3635-3647. Retrieved from [Link]

-

Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

ResearchGate. (2018). Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K. ResearchGate. Retrieved from [Link]

Sources

- 1. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 4-Bromo-3-ethoxypyridine | CAS#:17117-21-4 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of 4-Bromo-3-ethoxypyridine in Modern Synthesis

An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-3-ethoxypyridine